molecular formula C17H14ClN3O2 B14093817 N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14093817
M. Wt: 327.8 g/mol
InChI Key: LCCPJEIBZBBREA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with chlorophenyl and hydroxy-methylphenyl groups. The presence of these functional groups contributes to its diverse reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 2-hydroxy-5-methylphenylhydrazine to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring, followed by carboxamidation to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2-chlorophenyl)-5-(2-methylphenyl)-1H-pyrazole-3-carboxamide
  • N-(2-bromophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and hydroxy-methylphenyl groups in the pyrazole ring enhances its potential for diverse applications compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c1-10-6-7-16(22)11(8-10)14-9-15(21-20-14)17(23)19-13-5-3-2-4-12(13)18/h2-9,22H,1H3,(H,19,23)(H,20,21)

InChI Key

LCCPJEIBZBBREA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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